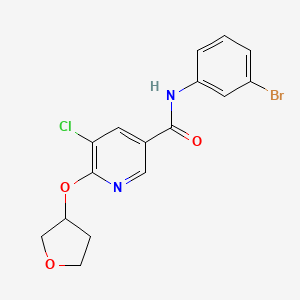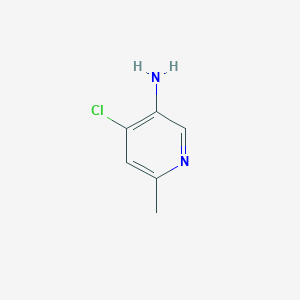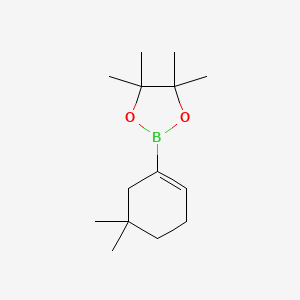![molecular formula C25H30N2O5 B2512684 3,4,5-triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898410-98-5](/img/structure/B2512684.png)
3,4,5-triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic molecule, notable for its diverse functional groups which enable a wide array of chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves multiple steps, typically starting from commercially available precursors:
Ethoxylation of 3,4,5-trihydroxybenzoic acid: : Ethylation of the hydroxy groups using ethyl iodide in the presence of a base, such as potassium carbonate, yields 3,4,5-triethoxybenzoic acid.
Formation of Benzamide: : The carboxyl group of 3,4,5-triethoxybenzoic acid is then converted to benzamide using ammonium hydroxide or amine reagents under dehydrating conditions.
Synthesis of Pyrroloquinoline Moiety: : The formation of the pyrroloquinoline core involves a multi-step reaction including cyclization and oxidation steps starting from simple aromatic precursors.
Coupling Reaction: : The final step involves coupling the synthesized benzamide and pyrroloquinoline moieties under specific conditions, usually involving catalysts like palladium on carbon, to form the final compound.
Industrial Production Methods
Industrial synthesis may leverage continuous flow reactors to ensure consistent reaction conditions and scalability. The production also involves rigorous purification steps, including recrystallization and chromatography, to achieve high purity necessary for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide undergoes several types of reactions:
Oxidation: : The molecule can undergo oxidative cleavage, particularly at the ethoxy groups, forming aldehydes or acids.
Reduction: : The carbonyl groups within the structure are prone to reduction, forming corresponding alcohols or amines.
Substitution: : Nucleophilic substitution reactions can occur at the benzamide moiety, particularly involving halogenated reagents.
Coupling Reactions: : The compound can form various derivatives through coupling reactions facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenated compounds (e.g., alkyl halides), bases (e.g., sodium hydroxide).
Coupling Reactions: : Palladium-catalyzed cross-coupling conditions (e.g., Suzuki coupling).
Major Products Formed
Oxidation: : Aldehydes, carboxylic acids.
Reduction: : Alcohols, amines.
Substitution: : Halogenated derivatives, alkylated products.
Coupling: : Various biaryl or aryl-heteroaryl compounds.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
Biologically, it exhibits potential as a molecular probe due to its complex structure, useful in studying enzyme interactions and binding kinetics.
Medicine
Medically, it shows promise in drug development, particularly in targeting specific enzymes and receptors due to its ability to engage in multiple interaction points with biological macromolecules.
Industry
Industrially, its applications include use in materials science for the development of novel polymers and as an additive in specialty coatings.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. Its diverse functional groups allow it to form multiple hydrogen bonds, ionic interactions, and hydrophobic contacts, influencing molecular pathways and altering biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Triethoxybenzoic acid
N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline
Uniqueness
Compared to its analogs, 3,4,5-Triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide combines the chemical reactivity of the triethoxy groups with the biological activity conferred by the pyrroloquinoline structure. This dual functionality makes it a versatile molecule in both chemical synthesis and biological applications, setting it apart from simpler compounds that lack this complexity.
There you go! Fascinated yet, or need more details on a specific aspect?
Properties
IUPAC Name |
3,4,5-triethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-5-30-20-12-17(13-21(31-6-2)23(20)32-7-3)24(28)26-18-11-16-9-8-10-27-22(16)19(14-18)15(4)25(27)29/h11-15H,5-10H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWPJXRTJQWUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C4C(=C2)C(C(=O)N4CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2512602.png)

![N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2512604.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-cyanophenyl)acetamide](/img/new.no-structure.jpg)

![10-(4-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2512611.png)
![5-fluoro-6-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B2512613.png)
![3-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2512615.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]propan-1-one](/img/structure/B2512619.png)
![Oxazolo[4,5-B]pyridine-2-thiol](/img/structure/B2512621.png)

